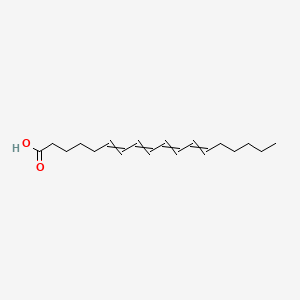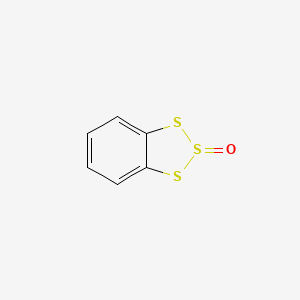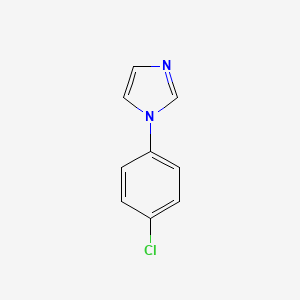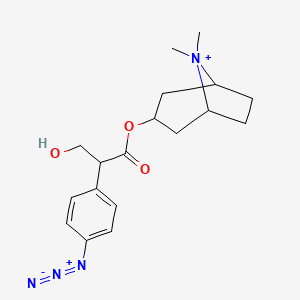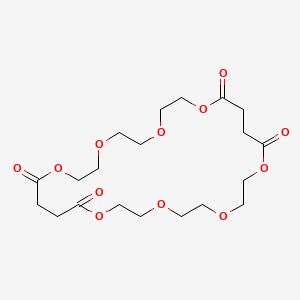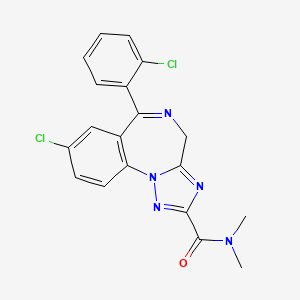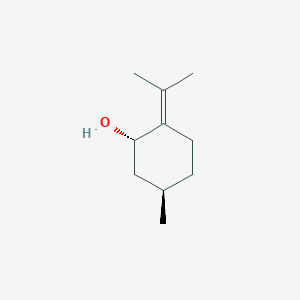
(+)-trans-Pulegol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-trans-Pulegol is a p-menthane monoterpenoid.
科学的研究の応用
Chemical Defense in Plants :
- (+)-trans-Pulegol was identified as a principal component in the leaf extracts of Dicerandra frutescens, an endangered aromatic mint plant. This compound, along with other monoterpenes, is thought to act as a defense mechanism against insects, though some insects like the caterpillar of Pyrausta panopealis can tolerate it (Eisner et al., 1990).
Photo-Oxygenation Studies :
- Studies on the photo-oxygenation of (+)-trans-Pulegol revealed its ability to add oxygen molecules, forming allyl hydroperoxides. This research provides insights into the chemical behavior of (+)-trans-Pulegol under specific conditions (Schulte‐Elte et al., 1971).
Role in Essential Oil Biosynthesis :
- (+)-trans-Pulegol is a central intermediate in the biosynthesis of (-)-menthol, a key component of peppermint essential oil. Its metabolism is regulated by enzymes that control the balance between its reduction to (-)-menthone and oxidation to (+)-menthofuran (Mahmoud & Croteau, 2003).
Biotransformation by Microalgae :
- Research on the biotransformation of monoterpenes by the microalga Oocystis pusilla showed its ability to convert (+)-trans-Pulegol into other compounds, demonstrating the metabolic versatility of microalgae in processing monoterpenes (Ghasemi et al., 2009).
Skin Permeation Enhancement :
- (+)-trans-Pulegol has been studied for its role in enhancing the transdermal absorption of drugs. It is known to affect the molecular organization of stratum corneum lipids, thus facilitating drug delivery through the skin (Lan et al., 2015).
Antimicrobial Properties :
- The essential oil of Micromeria cilicica, containing pulegone (a closely related compound to (+)-trans-Pulegol), showed significant antibacterial and antifungal activities. This suggests potential antimicrobial applications for compounds related to (+)-trans-Pulegol (Duru et al., 2004).
特性
製品名 |
(+)-trans-Pulegol |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1S,5R)-5-methyl-2-propan-2-ylidenecyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3/t8-,10+/m1/s1 |
InChIキー |
JGVWYJDASSSGEK-SCZZXKLOSA-N |
異性体SMILES |
C[C@@H]1CCC(=C(C)C)[C@H](C1)O |
正規SMILES |
CC1CCC(=C(C)C)C(C1)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



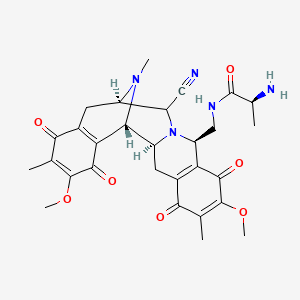
![2-Benzyl-3-[ethoxy(hydroxy)phosphoryl]propanoic acid](/img/structure/B1196886.png)
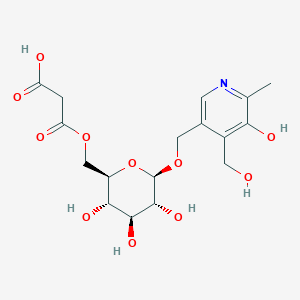
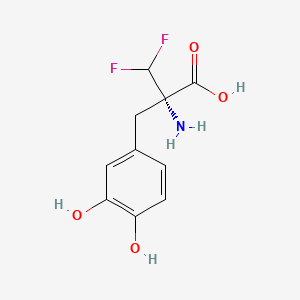
![14-[Bis(2-chloroethyl)amino]-7-methoxy-3-(prop-2-en-1-yl)-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1196891.png)
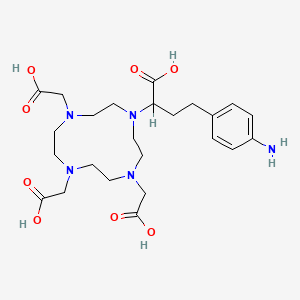
![11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde](/img/structure/B1196895.png)
![1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B1196896.png)
